![molecular formula C22H28N4O4S2 B2363340 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533895-89-5](/img/structure/B2363340.png)

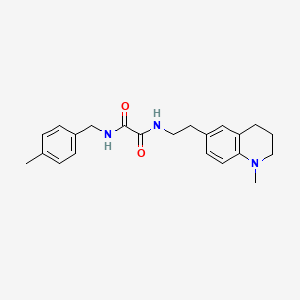

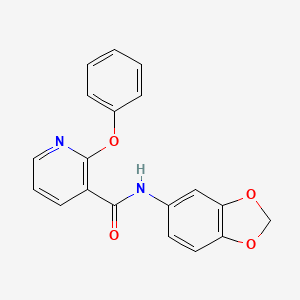

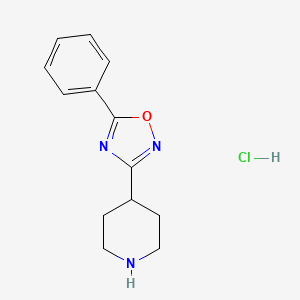

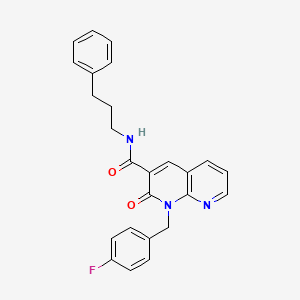

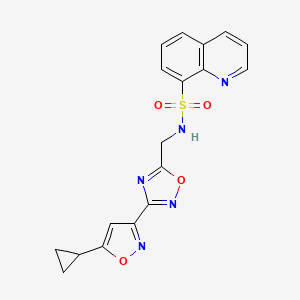

6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular formula of the compound is C22H28N4O4S2, and its molecular weight is 476.61. It contains a pyrrolidine ring, a thieno[2,3-c]pyridine ring, and a benzoyl group . The exact three-dimensional structure would depend on the stereochemistry of the molecule, which isn’t specified in the name.Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

- Researchers have developed various methods for synthesizing heterocyclic compounds, including thieno[2,3-b]pyridines, pyrido[3,2-d]pyrimidines, and related systems, which are structurally similar to the specified compound (Bakhite, Al‐Sehemi, & Yamada, 2005). These methods are crucial for creating compounds with potential pharmacological activities.

Antimicrobial Activity

- Some derivatives of thieno[2,3-b]pyridine and pyrido[3,2-d]pyrimidinones have been shown to possess antistaphylococcal activity, indicating potential use in developing new antimicrobial agents (Kostenko et al., 2008).

Development of Antianaphylactic Agents

- Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antianaphylactic activity, suggesting possible therapeutic applications in allergy treatment (Wagner, Vieweg, & Leistner, 1993).

Potential in Anticancer Research

- Novel pyrazolopyrimidines derivatives, structurally related to the mentioned compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in cancer research (Rahmouni et al., 2016).

Synthesis of Thieno[2,3-d]pyrimidine-6-carboxamides

- The synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has been achieved, with some derivatives showing significant antimicrobial activity (Kolisnyk et al., 2015).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis methods have been developed for thieno[2,3-b]pyridine derivatives, showing improved yields and reduced reaction times compared to traditional methods (Faty, Youssef, & Youssef, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S2/c1-3-25-13-10-17-18(14-25)31-22(19(17)21(28)23-2)24-20(27)15-6-8-16(9-7-15)32(29,30)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,23,28)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHOBPRLUCGWAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2363257.png)

![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2363264.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2363268.png)

methanone](/img/structure/B2363274.png)